![molecular formula C13H10Cl2N4OS2 B2358162 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 638135-95-2](/img/structure/B2358162.png)
2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . The molecule also includes a 1,2,4-triazole ring, which is a type of heterocyclic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the condensation of 2-hydrazinocarbonyl-3,5-dichlorobenzo[b]thiophene with different arylisothiocyanates yields N1-(3,5-dichlorobenzo[b]thiophen-2-yl)-N4-substituted arylthiosemicarbazides. The cyclocondensation of these intermediates with concentrated sulfuric acid affords the corresponding 2-(3’,5’-dichlorobenzo[b]thiophen-2’-yl)-5-arylamino-1,3,4-thiadiazoles .Scientific Research Applications
Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them relevant for conditions involving inflammation, such as arthritis and autoimmune diseases.
Anti-Psychotic Properties: Certain thiophene derivatives have demonstrated anti-psychotic activity, potentially aiding in the treatment of mental health disorders.
Anti-Arrhythmic Effects: Thiophenes may influence heart rhythm and could be explored for anti-arrhythmic drug development.
Anti-Anxiety Potential: Compounds containing thiophene moieties might have anxiolytic properties, offering relief from anxiety-related symptoms.
Anti-Fungal and Anti-Microbial Activity: Thiophenes have shown promise as antifungal and antimicrobial agents, suggesting applications in treating infections.
Antioxidant Properties: Their antioxidant activity makes thiophenes relevant for combating oxidative stress and related diseases.
Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, potentially impacting hormone-related conditions.
Anti-Cancer Potential: Research indicates that certain thiophenes exhibit anti-cancer effects, making them interesting candidates for cancer therapy.
Commercially Available Drugs
Interestingly, several existing drugs incorporate the thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Future Directions
Thiophene and its derivatives, including the compound , have diverse applications in medicinal chemistry and material science . Therefore, future research could focus on exploring these applications further, synthesizing new structural prototypes with more effective pharmacological activity, and investigating their mechanisms of action.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withProthrombin , a protein involved in the coagulation process .
Mode of Action
It’s known that the compound’s interaction with its targets involves the formation ofheterocyclic compounds . This interaction could potentially lead to changes in the target protein’s function, affecting the biological processes it’s involved in.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of inhibitors ofMcl-1 , the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex , and D-amino acid oxidase (DAO) . These pathways play crucial roles in cell survival, immune response, and amino acid metabolism, respectively.
Result of Action
Based on its potential interaction with prothrombin, it could potentially affect the coagulation process
properties
IUPAC Name |
2-[[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS2/c1-19-12(17-18-13(19)21-5-9(16)20)11-10(15)7-3-2-6(14)4-8(7)22-11/h2-4H,5H2,1H3,(H2,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHHFDAQYUBEJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.